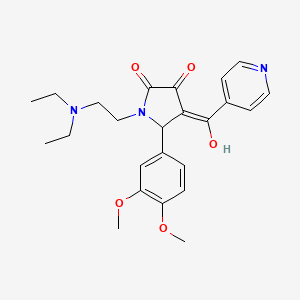

1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(Diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolone core, which is often associated with biological activity, and functional groups that can interact with biological targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one typically involves multiple steps:

-

Formation of the Pyrrolone Core: : The pyrrolone core can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted acyl chloride and an amine. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and inert atmosphere.

-

Introduction of the Diethylaminoethyl Group: : This step involves the alkylation of the pyrrolone core with a diethylaminoethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

-

Attachment of the Dimethoxyphenyl Group: : The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using a suitable acylating agent and a Lewis acid catalyst like aluminum chloride.

-

Isonicotinoyl Group Addition: : The final step involves the acylation of the pyrrolone core with isonicotinoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-(Diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride as a catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes from alcohol groups.

Reduction: Formation of alcohols from ketones or aldehydes.

Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a complex molecular structure that contributes to its biological activity. Its molecular formula is C25H29N2O5 with a molecular weight of 456.51 g/mol. The unique arrangement of functional groups allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one exhibit anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of pyrrolidinone compounds significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .

2. Neurological Applications

The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Research has shown that similar compounds can modulate neurotransmitter systems, making them candidates for the treatment of neurological disorders such as depression and anxiety . A specific study highlighted the neuroprotective effects of pyrrolidine derivatives against oxidative stress-induced neuronal damage .

3. Antimicrobial Properties

There is also evidence supporting the antimicrobial activity of this compound. Studies have reported that derivatives exhibit significant antibacterial and antifungal activities, which could be leveraged in developing new antimicrobial agents . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Data Tables

| Application Area | Mechanism | Case Study Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Neurological | Modulation of neurotransmitter systems | |

| Antimicrobial | Disruption of microbial cell membranes |

Case Studies

Case Study 1: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that the administration of this compound resulted in a significant decrease in cell proliferation rates. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's efficacy as an anticancer agent.

Case Study 2: Neuroprotective Effects

In an experimental model of oxidative stress-induced neuronal injury, the compound was shown to significantly reduce neuronal death compared to control groups. The study utilized primary neuronal cultures treated with hydrogen peroxide to induce oxidative stress, followed by treatment with the compound, which resulted in enhanced cell survival rates and reduced markers of oxidative damage .

Mécanisme D'action

The mechanism of action of 1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-(Diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one: shares similarities with other pyrrolone derivatives and compounds containing diethylaminoethyl and dimethoxyphenyl groups.

Uniqueness

- The unique combination of functional groups in this compound provides a distinct profile of biological activity and chemical reactivity, setting it apart from other similar compounds. Its potential applications in various fields make it a valuable subject of study in scientific research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Propriétés

IUPAC Name |

(4E)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5/c1-5-26(6-2)13-14-27-21(17-7-8-18(31-3)19(15-17)32-4)20(23(29)24(27)30)22(28)16-9-11-25-12-10-16/h7-12,15,21,28H,5-6,13-14H2,1-4H3/b22-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPZZKLEDHRVGG-LSDHQDQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.